molecular formula C18H17ClN4 B10993487 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline

4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline

Cat. No.: B10993487
M. Wt: 324.8 g/mol
InChI Key: NUBNNZTXEFNUNI-UHFFFAOYSA-N
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Description

4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE is a complex organic compound characterized by its unique structure, which includes a quinazoline core substituted with a piperazine ring and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate halogenated compound, followed by cyclization to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinazoline derivatives with increased oxidation states.

  • Reduction: Reduced quinazoline derivatives.

  • Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE serves as a versatile intermediate for the synthesis of other complex organic compounds

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to modulate biological pathways and interact with specific molecular targets makes it valuable in the treatment of various diseases.

Industry: In the industrial sector, 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinazoline derivatives

  • Piperazine derivatives

  • Chlorophenyl derivatives

Uniqueness: 4-[4-(4-CHLOROPHENYL)PIPERAZINO]QUINAZOLINE stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C18H17ClN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-16-3-1-2-4-17(16)20-13-21-18/h1-8,13H,9-12H2

InChI Key

NUBNNZTXEFNUNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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